molecular formula C10H10Cl2N4O3 B8766464 2-((2,6-Dichloro-9H-purin-9-yl)methoxy)ethyl acetate CAS No. 59277-99-5

2-((2,6-Dichloro-9H-purin-9-yl)methoxy)ethyl acetate

Cat. No. B8766464
M. Wt: 305.11 g/mol
InChI Key: WDWFTRKUESNIEQ-UHFFFAOYSA-N
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Patent
US04146715

Procedure details

2,6-Dichloropurine 5.5 g and 2-oxa-1,4-butanediol diacetate 513 g were placed in a flask and partially evacuated and then heated to 138° C., initially the mixture was too thick to stir but gradually gave rise to a melt which was stirred, and after 20 minutes was completely melted and the reaction mixture heated for 10 minutes more (total heat time = 30 minutes). The mixture was then cooled to room temperature and para-toluenesulphonic acid 150 mg was added, the vacuum reapplied and heating resumed with stirring. After 20 minutes heating vigorous bubbling was noted; the mixture was cooled to room temperature; chloroform was added, and the solution was extracted once with saturated aqueous sodium bicarbonate and once with water. The chloroform phase was dried over anhydrous sodium sulphate and evaporated. The residual oil was dissolved in benzene and applied to a column of 200 g. of silica gel in benzene. Benzene elution removed the acetate by-products. Ether elution gave 2,6-dichloro-9-(2-acetyloxyethoxymethyl)purine (64% yield). Recrystallization from benzene gave lustrous white flakes, m.p. 96°-99° C.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
513 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([Cl:11])[N:3]=1.C(O[CH2:16][O:17][CH2:18][CH2:19][O:20][C:21](=[O:23])[CH3:22])(=O)C>>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:16][O:17][CH2:18][CH2:19][O:20][C:21](=[O:23])[CH3:22])=[C:4]([Cl:11])[N:3]=1

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
513 g
Type
reactant
Smiles
C(C)(=O)OCOCCOC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
138 °C
Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partially evacuated
STIRRING
Type
STIRRING
Details
gradually gave rise to a melt which was stirred
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated for 10 minutes more (total heat time = 30 minutes)
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
ADDITION
Type
ADDITION
Details
para-toluenesulphonic acid 150 mg was added
TEMPERATURE
Type
TEMPERATURE
Details
heating
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
After 20 minutes heating vigorous
Duration
20 min
CUSTOM
Type
CUSTOM
Details
bubbling
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
chloroform was added
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted once with saturated aqueous sodium bicarbonate and once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform phase was dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residual oil was dissolved in benzene
WASH
Type
WASH
Details
Benzene elution
CUSTOM
Type
CUSTOM
Details
removed the acetate by-products
WASH
Type
WASH
Details
Ether elution

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=NC(=C2N=CN(C2=N1)COCCOC(C)=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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